5-Bromopentyltrimethoxysilane
Overview
Description
5-Bromopentyltrimethoxysilane is an organic silicon compound with the chemical formula C9H21BrO3Si . It is a colorless liquid with a density of 1.104 g/cm³, a boiling point of 210-212°C, and a melting point of 16-18°C . This compound is known for its reactivity and is used in various applications, including as a surfactant, raw material for silicon coatings, and in the formation of organometallic complexes .
Preparation Methods
5-Bromopentyltrimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of pentyl pentabromide with trimethoxysilane using ethanol as a solvent and phosphorus pentachloride as a catalyst . Another method involves the reaction of trimethoxysilane with 5-bromo-1-pentene in the presence of dihydrogen hexachloroplatinate in isopropyl alcohol at 140°C for 168 hours .
Chemical Reactions Analysis
5-Bromopentyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water, releasing methanol and trimethylsilicic acid.
Formation of Organometallic Complexes: Reacts with organotin, antimony, lead, and phosphine compounds to form organometallic complexes.
Substitution Reactions: Can undergo substitution reactions with various nucleophiles, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
5-Bromopentyltrimethoxysilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromopentyltrimethoxysilane involves its reactivity with water and other compounds. When it reacts with water, it releases methanol and trimethylsilicic acid, which can further react with other compounds to form various products . Its ability to form organometallic complexes with organotin, antimony, lead, and phosphine compounds is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
5-Bromopentyltrimethoxysilane can be compared with other similar compounds such as:
5-Bromo-1-pentanol: Another brominated compound used in organic synthesis.
5-Bromopentyl acetate: Used to model the toxicity of haloesters on marine bacterium and in the production of 5-Bromo-pentan-1-ol.
5-Bromo-1-methoxyspirobrassinin: A compound with similar brominated structure but different biological activity.
This compound is unique due to its ability to form organometallic complexes and its wide range of applications in various fields .
Properties
IUPAC Name |
5-bromopentyl(trimethoxy)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrO3Si/c1-10-13(11-2,12-3)8-6-4-5-7-9/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYHUZOPRAGRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCBr)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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